An In-depth Technical Guide to the Synthesis of Dimethyl Carbate via Diels-Alder Reaction
An In-depth Technical Guide to the Synthesis of Dimethyl Carbate via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl carbate, an effective insect repellent. The synthesis is a two-step process initiated by a Diels-Alder cycloaddition, a cornerstone of modern organic synthesis, followed by an esterification reaction. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in this area.
Overview of the Synthetic Pathway
The synthesis of dimethyl carbate, chemically known as dimethyl cis-5-norbornene-2,3-dicarboxylate, proceeds in two primary stages[1]:
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Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and maleic anhydride (B1165640) (the dienophile) to form the intermediate, cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly stereoselective, predominantly forming the endo isomer.[2]
-
Esterification: The subsequent ring-opening esterification of the anhydride intermediate with methanol (B129727) to yield the final product, dimethyl carbate.
The overall reaction scheme is presented below:
Experimental Protocols
Step 1: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This procedure is adapted from established laboratory protocols for the synthesis of cis-norbornene-5,6-endo-dicarboxylic anhydride.[1][2][3][4]
Materials:
-
Maleic anhydride (98.06 g/mol )
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (66.10 g/mol )
-
Ethyl acetate (B1210297)
-
Hexane (B92381) or petroleum ether
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.
-
Add 8 mL of hexane or petroleum ether to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 2.0 mL of freshly prepared cyclopentadiene to the cooled maleic anhydride solution while swirling the flask. The reaction is exothermic, and a white precipitate will form.[3]
-
Allow the flask to stand at room temperature for approximately 15 minutes to complete the crystallization.[3]
-
To recrystallize, heat the flask on a hot plate until the solid redissolves. Then, allow it to cool slowly to room temperature to form well-defined crystals.[1]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Air dry the crystals and determine the yield and melting point. The expected melting point of cis-5-norbornene-endo-2,3-dicarboxylic anhydride is 164-165 °C.[5]
Step 2: Esterification of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
This protocol is based on general methods for the esterification of cyclic anhydrides.[1][6]
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (from Step 1) (164.16 g/mol )
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a 50-mL round-bottom flask, dissolve 1.0 g of the anhydride product from Step 1 in 15 mL of anhydrous methanol.
-
Carefully add a few drops of concentrated sulfuric acid to the solution as a catalyst.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.
-
Extract the aqueous layer with two additional 10 mL portions of diethyl ether.
-
Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude dimethyl carbate.
-
The product can be further purified by vacuum distillation.
Data Presentation
Reactant and Product Summary
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Cyclopentadiene | C₅H₆ | 66.10 | Diene |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | Dienophile |
| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C₉H₈O₃ | 164.16 | Intermediate |
| Methanol | CH₄O | 32.04 | Reagent |
| Dimethyl Carbate | C₁₁H₁₄O₄ | 210.23 | Product |
Physical and Spectroscopic Data of Dimethyl Carbate
| Property | Value |
| IUPAC Name | dimethyl (1S,2R,3S,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate[7] |
| Synonyms | Dimethyl cis-5-norbornene-2,3-dicarboxylate, Dimalone[1][7] |
| CAS Number | 39589-98-5[1] |
| Molecular Weight | 210.23 g/mol [1][7] |
| Appearance | Viscous, syrupy liquid; can be crystalline when very pure[1] |
| Melting Point | 38 °C (for pure crystals)[1] |
| Boiling Point | 137 °C at 12.5 mmHg; 130 °C at 9 mmHg[1] |
| Density | 1.164 g/cm³ at 21 °C[1] |
| Refractive Index (n_D²⁰) | 1.4852[1] |
| Solubility | Practically insoluble in water; soluble in common organic solvents[1] |
| ¹³C NMR Spectra | Available through spectral databases.[7] |
| ¹H NMR Spectra | Available through spectral databases. |
Expected Yields
The Diels-Alder reaction of cyclopentadiene and maleic anhydride is known to proceed in high yield, often exceeding 80-90% under laboratory conditions. The subsequent esterification reaction yield can vary depending on the conditions but is typically in the range of 70-85%.
Visualizations
Diels-Alder Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction where the diene and dienophile react in a single step through a cyclic transition state. The endo product is kinetically favored due to secondary orbital interactions.
Experimental Workflow
The following diagram illustrates the major steps in the synthesis and purification of dimethyl carbate.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. unwisdom.org [unwisdom.org]
- 4. The Diels-Alder Reaction [cs.gordon.edu]
- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl carbate | C11H14O4 | CID 10921747 - PubChem [pubchem.ncbi.nlm.nih.gov]
